5-chloropicolinoyl chloride

Description

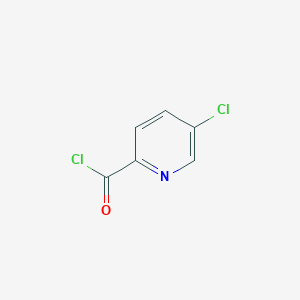

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIASDXJZYOBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568181 | |

| Record name | 5-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-03-0 | |

| Record name | 5-Chloro-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyridine-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloropicolinoyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the fundamental properties of 5-chloropicolinoyl chloride (CAS No: 128073-03-0), a key intermediate in pharmaceutical and agrochemical synthesis. The document covers its chemical structure, physicochemical properties, synthesis, reactivity, and typical spectroscopic characteristics. Detailed experimental protocols for its synthesis and common reactions are provided to aid researchers in its practical application.

Introduction

This compound is a reactive acyl chloride derivative of 5-chloropicolinic acid. Its bifunctional nature, featuring both a reactive acyl chloride and a substituted pyridine ring, makes it a valuable building block in the synthesis of a wide range of complex organic molecules. The presence of the chlorine atom on the pyridine ring offers a site for further functionalization, enhancing its versatility in medicinal chemistry and drug design. This guide aims to consolidate the core information on this compound to support its effective use in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 128073-03-0 | [1][2][3][4] |

| Molecular Formula | C₆H₃Cl₂NO | [1][3][4] |

| Molecular Weight | 176.00 g/mol | [3] |

| Appearance | Not available (likely a liquid or low-melting solid) | [1] |

| Boiling Point | No data available | [3] |

| Melting Point | Not available | |

| Solubility | Reacts with water. Likely soluble in anhydrous aprotic organic solvents such as THF, DCM, and DMF. | [5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C. | [1][3] |

Synthesis

The most common and direct method for the synthesis of this compound is the reaction of 5-chloropicolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

General Synthesis Workflow

The synthesis process involves the conversion of the carboxylic acid to the corresponding acyl chloride.

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 5-Chloropicolinic Acid

Materials:

-

5-Chloropicolinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser with drying tube, etc.)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloropicolinic acid (1 equivalent) in anhydrous toluene or DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material). The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the evolved HCl and SO₂ gases.

-

The crude this compound is typically obtained as an oil or solid and can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Reactivity and Key Reactions

This compound is a highly reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

General Reactivity Pathway

The carbonyl carbon of the acyl chloride is highly electrophilic and is attacked by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group.

Figure 2: General mechanism of nucleophilic acyl substitution of this compound.

Amidation

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 5-chloropicolinamides. These amides are often of interest in drug discovery.[6]

Detailed Experimental Protocol: Synthesis of N-Aryl-5-chloropicolinamide

Materials:

-

This compound

-

Substituted aniline (e.g., aniline)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine

-

Standard laboratory glassware

Procedure:

-

Dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the cooled amine solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-16 hours. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Esterification

This compound reacts with alcohols or phenols to form the corresponding esters. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis of a Phenyl 5-Chloropicolinate

Materials:

-

This compound

-

A phenol (e.g., phenol)

-

Anhydrous dichloromethane (DCM) or pyridine (as both solvent and base)

-

Standard laboratory glassware

Procedure:

-

Dissolve the phenol (1 equivalent) in anhydrous pyridine or DCM containing a stoichiometric amount of a non-nucleophilic base like triethylamine.

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.1 equivalents) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

If DCM was used as the solvent, wash the reaction mixture with water, dilute HCl, and brine. If pyridine was used as the solvent, remove it under reduced pressure and then perform an aqueous workup.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude ester by column chromatography or recrystallization.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic region (δ 7.5-9.0 ppm): Three protons on the pyridine ring, exhibiting characteristic splitting patterns (doublets and doublet of doublets). The exact chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and acyl chloride groups. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 165-175 ppm. Aromatic carbons in the region of δ 120-155 ppm. The carbon attached to the chlorine atom will show a characteristic chemical shift. |

| IR (Infrared) | Strong C=O stretching absorption for the acyl chloride at a high frequency, typically in the range of 1770-1810 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region. |

| Mass Spec. | The molecular ion peak (M⁺) should be observable at m/z 175 and a characteristic M+2 peak at m/z 177 with an intensity ratio of approximately 3:1 due to the presence of the ³⁵Cl and ³⁷Cl isotopes. A second chlorine atom will lead to M+4 peaks. Common fragmentation would involve the loss of Cl (M-35) and COCl (M-63). |

Safety and Handling

This compound is a reactive and hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[1] It is corrosive and a lachrymator. It reacts with moisture and should be stored under anhydrous conditions. Refer to the Safety Data Sheet (SDS) for complete safety information before handling.

Applications in Drug Development

Acyl chlorides, including heteroaromatic variants like this compound, are pivotal intermediates in the synthesis of pharmaceuticals.[7] The picolinoyl scaffold is present in a number of biologically active molecules. The ability to readily form amide and ester linkages allows for the facile introduction of this moiety into drug candidates to modulate their pharmacological properties. The chlorine substituent provides a handle for further synthetic modifications, such as cross-coupling reactions, to build molecular complexity and explore structure-activity relationships (SAR).

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. This guide has provided a consolidated resource on its fundamental properties, synthesis, reactivity, and spectroscopic characteristics. The detailed experimental protocols are intended to facilitate its practical application by researchers and scientists. Proper handling and adherence to safety precautions are essential when working with this compound.

References

- 1. molbase.com [molbase.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 128073-03-0|this compound|BLD Pharm [bldpharm.com]

- 4. aobchem.com [aobchem.com]

- 5. 1,3-bis(6-methylpyridin-3-yl)urea | CAS#:858844-85-6 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

5-Chloropicolinoyl Chloride: A Technical Guide for Researchers

CAS Number: 128073-03-0

Structure:

This technical guide provides an in-depth overview of this compound, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in drug discovery and development.

Core Chemical and Physical Properties

This compound is a reactive acyl chloride derivative of 5-chloropicolinic acid. Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of the chlorine atom on the pyridine ring also influences its electronic properties and reactivity. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 128073-03-0 | [1] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Purity | Typically >95% | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 5-chloropicolinic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.

Experimental Protocol: Synthesis from 5-Chloropicolinic Acid

Objective: To synthesize this compound from 5-chloropicolinic acid using thionyl chloride.

Materials:

-

5-Chloropicolinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent like dichloromethane)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chloropicolinic acid (1 equivalent) in anhydrous toluene.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material). The progress of the reaction can be monitored by TLC by quenching a small aliquot with methanol and observing the formation of the methyl ester.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with anhydrous toluene a few times to ensure complete removal of residual thionyl chloride.

-

The resulting crude this compound is often used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or recrystallization.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of compounds, particularly amides, which are prevalent in many pharmaceutical structures. Its reaction with primary and secondary amines is a fundamental transformation in medicinal chemistry.

General Experimental Protocol: Amidation Reaction

Objective: To synthesize an amide from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

-

Dry glassware

-

Magnetic stirrer

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

-

Slowly add the solution of this compound to the stirred amine solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude amide can be purified by column chromatography, recrystallization, or other suitable methods.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and subsequent reaction of this compound.

References

"5-chloropicolinoyl chloride" synthesis from 5-chloropicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-chloropicolinoyl chloride from 5-chloropicolinic acid, a critical transformation for the development of various pharmaceutical and agrochemical compounds. The synthesis primarily involves the conversion of a carboxylic acid to an acyl chloride, a fundamental reaction in organic chemistry. This is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This document outlines the prevalent methodologies, providing detailed experimental protocols and summarizing key quantitative data derived from analogous transformations of similar pyridine-based carboxylic acids.

Core Synthesis Methodologies

The conversion of 5-chloropicolinic acid to its corresponding acyl chloride is most commonly accomplished through the use of thionyl chloride or, alternatively, oxalyl chloride, which is often considered a milder reagent.

1. Thionyl Chloride Method: This is a widely used and cost-effective method for the preparation of acyl chlorides.[1] The reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which helps to drive the reaction to completion.[2] For pyridine-containing carboxylic acids, the reaction can be carried out with an excess of thionyl chloride, which may also act as the solvent, or in an inert solvent such as toluene or tetrahydrofuran (THF).[3][4] The reaction is typically conducted at reflux temperature.[5][6] A catalytic amount of N,N-dimethylformamide (DMF) can also be employed to facilitate the reaction.[4]

2. Oxalyl Chloride Method: Oxalyl chloride is another effective reagent for this transformation and is often preferred for substrates that may be sensitive to the harsher conditions of thionyl chloride.[7] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature and often requires a catalytic amount of DMF.[7] The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous, simplifying the workup procedure.[8]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound based on established procedures for analogous pyridine carboxylic acids.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from the synthesis of nicotinoyl chloride and picolinoyl chloride.[3][4][5][6]

Materials:

-

5-Chloropicolinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Anhydrous N,N-dimethylformamide (DMF) (optional, as catalyst)

-

Anhydrous hexane or cyclohexane (for precipitation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloropicolinic acid (1.0 eq) in either an excess of thionyl chloride (3.0-5.0 eq) or in an anhydrous solvent like toluene.

-

If using a solvent, add thionyl chloride (1.5-2.0 eq) dropwise to the suspension. A few drops of anhydrous DMF can be added as a catalyst.[4]

-

Heat the reaction mixture to reflux (typically 70-80 °C for neat thionyl chloride, or the boiling point of the solvent) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[3][6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.

-

The resulting crude this compound, often obtained as its hydrochloride salt, can be a crystalline solid or an oil.[5]

-

For purification, the crude product can be triturated with an anhydrous non-polar solvent such as hexane or cyclohexane to induce precipitation of the hydrochloride salt. The solid can then be collected by filtration under an inert atmosphere, washed with the same solvent, and dried under vacuum.

Protocol 2: Synthesis using Oxalyl Chloride

This protocol provides a milder alternative to the thionyl chloride method.[7]

Materials:

-

5-Chloropicolinic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (catalyst)

Procedure:

-

To a stirred suspension of 5-chloropicolinic acid (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the mixture. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

-

The solvent and any excess reagent can be removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved as described in Protocol 1, step 7.

Quantitative Data

| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Nicotinic Acid | Thionyl Chloride | Neat | Reflux | 2 | Not specified, used in situ | [5] |

| Nicotinic Acid | Phosphorus Pentachloride | Carbon Tetrachloride | Reflux (100°C) | 2 | 87.5 | [9] |

| Nicotinic Acid | Thionyl Chloride | THF | Reflux | 3 | Not specified, used in situ | [3] |

| Nicotinic Acid | Thionyl Chloride | Neat | Reflux | 2 | Not specified, used in situ | [6] |

| Pyridine-2-carboxylic acid | Thionyl Chloride | Toluene | Reflux | 2 | Not specified, used in situ | [4] |

Table 1: Summary of Reaction Conditions and Yields for Analogous Syntheses.

Experimental Workflow and Signaling Pathways

The synthesis of this compound from 5-chloropicolinic acid is a linear process. The following diagrams illustrate the overall workflow and the general mechanism of the chlorination reaction.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Generalized mechanism for the formation of an acyl chloride using thionyl chloride.

References

- 1. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]

- 2. Pyridine-2,5-dicarbonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Buy Picolinoyl chloride hydrochloride | 39901-94-5 [smolecule.com]

- 8. reddit.com [reddit.com]

- 9. ejournal.um.edu.my [ejournal.um.edu.my]

"5-chloropicolinoyl chloride" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and synthetic applications of 5-chloropicolinoyl chloride. The data is presented in a structured format to facilitate its use in a research and development setting.

Core Compound Data

This compound is a reactive acyl chloride derivative of picolinic acid. It serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the development of pharmaceutical and agrochemical agents.

| Property | Value | Citations |

| Molecular Formula | C₆H₃Cl₂NO | [1][2][3] |

| Molecular Weight | 176.00 g/mol | [2][3] |

| CAS Number | 128073-03-0 | [1][2][3] |

Experimental Protocols

A primary application of this compound is in the synthesis of N-substituted picolinamides through the Schotten-Baumann reaction. This reaction involves the acylation of a primary or secondary amine with the acyl chloride in the presence of a base. The following protocol details the synthesis of a specific N-aryl picolinamide.

Synthesis of 5-chloro-N-(substituted-phenyl)picolinamide

This procedure outlines the reaction of this compound with a substituted aniline in the presence of a base to form the corresponding amide.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-aminophenol)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous acetonitrile (CH₃CN) or Dichloromethane (DCH₂)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous acetonitrile.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring.

-

Acylation: To the stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous acetonitrile dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the pure N-aryl-5-chloropicolinamide.

-

Visualizations

Experimental Workflow for the Synthesis of N-Aryl-5-Chloropicolinamide

The following diagram illustrates the key steps in the synthesis of an N-aryl-5-chloropicolinamide from this compound and a substituted aniline.

Caption: Experimental workflow for amide synthesis.

References

An In-depth Technical Guide to 5-Chloropicolinoyl Chloride: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 5-chloropicolinoyl chloride is limited. This guide provides an overview based on the general characteristics of acyl chlorides and related compounds, alongside recommended experimental protocols for its characterization.

Introduction

This compound (CAS No: 128073-03-0) is a reactive acyl chloride derivative of picolinic acid.[1][2] Its structure, featuring a pyridine ring, a chloro-substituent, and a highly electrophilic acyl chloride moiety, makes it a valuable building block in organic synthesis, particularly for the introduction of the 5-chloropicolinoyl group in the development of novel pharmaceuticals and agrochemicals. Acyl chlorides, in general, are known for their high reactivity, which is both a key attribute for synthesis and a challenge for their handling and storage.[3][4][5] This guide provides a summary of the known properties of this compound and outlines protocols for determining its solubility and stability.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 128073-03-0 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO | [1][2] |

| Molecular Weight | 176.00 g/mol | N/A |

| Appearance | N/A | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not published. However, based on the general solubility characteristics of acyl chlorides and the polar nature of the pyridine ring, a qualitative solubility profile can be predicted.

-

Reactive in Protic Solvents: Acyl chlorides are highly reactive with protic solvents such as water, alcohols, and amines.[4][6][7] Therefore, this compound is expected to react with, rather than dissolve in, these solvents, leading to the formation of 5-chloropicolinic acid, esters, or amides, respectively. The reaction with water (hydrolysis) is often vigorous.[4]

-

Soluble in Apolar Aprotic Solvents: It is anticipated to be soluble in a range of aprotic organic solvents, such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene. These solvents are typically used as reaction media for syntheses involving acyl chlorides.

A proposed experimental protocol for determining the solubility of this compound is provided in Section 5.1.

Stability and Reactivity

The primary stability concern for this compound, as with most acyl chlorides, is its susceptibility to hydrolysis.[3][4] The presence of moisture in the air can lead to its degradation to 5-chloropicolinic acid and hydrochloric acid.[4] This reactivity necessitates storage under inert, dry conditions at reduced temperatures (2-8°C) to minimize degradation.[2]

The high reactivity of the acyl chloride group makes it an excellent acylating agent.[6] It will readily react with nucleophiles in substitution reactions.[6][7]

The hydrolysis reaction is a critical consideration for the handling, storage, and use of this compound.

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental Protocols

The following sections detail proposed experimental protocols for the determination of the solubility and stability of this compound. These are generalized procedures and may require optimization.

This protocol outlines a method for determining the solubility of this compound in various aprotic solvents using a gravimetric method.

Caption: Experimental workflow for determining the solubility of this compound.

Methodology:

-

Preparation of Saturated Solutions: To a series of vials, add a known volume (e.g., 2 mL) of the selected aprotic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, acetonitrile, ethyl acetate). Add an excess of this compound to each vial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C) for 24 hours to allow the system to reach equilibrium.

-

Separation of Solid: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the solution through a syringe filter compatible with the solvent.

-

Sample Collection: Carefully transfer a precise volume (e.g., 1.00 mL) of the clear supernatant to a pre-weighed vial.

-

Solvent Evaporation: Remove the solvent from the vial under a stream of inert gas (e.g., nitrogen) or by using a rotary evaporator.

-

Gravimetric Analysis: Dry the vial containing the residue under vacuum to a constant weight.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant taken.

This protocol describes a method to assess the stability of this compound in the presence of moisture by monitoring its hydrolysis over time using High-Performance Liquid Chromatography (HPLC).

References

- 1. 128073-03-0|this compound|BLD Pharm [bldpharm.com]

- 2. aobchem.com [aobchem.com]

- 3. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. Buy Picolinoyl chloride hydrochloride | 39901-94-5 [smolecule.com]

- 7. savemyexams.com [savemyexams.com]

Spectroscopic Data of 5-Chloropicolinoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-chloropicolinoyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the reactive nature of acyl chlorides, direct experimental data is not always readily available in public databases. Therefore, this document presents a combination of predicted data based on analogous compounds and detailed experimental protocols for obtaining and interpreting the spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including nicotinoyl chloride and other chlorinated pyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.7 | Doublet | ~2.5 | H-6 |

| ~8.1 | Doublet of Doublets | ~8.5, 2.5 | H-4 |

| ~7.6 | Doublet | ~8.5 | H-3 |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (acyl chloride) |

| ~152 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~135 | C-5 |

| ~125 | C-3 |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretching (acyl chloride) |

| ~1580, ~1460 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-Cl stretching (acyl chloride) |

| ~830 | Medium | C-Cl stretching (aromatic) |

| ~750 | Medium | C-H out-of-plane bending |

Sample preparation: Thin film on NaCl or KBr plates.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 175/177/179 | 100 / 65 / 10 | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |

| 140/142 | ~30 | [M-Cl]⁺ |

| 112/114 | ~40 | [M-COCl]⁺ |

Ionization mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a reactive compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation (under inert atmosphere): Due to the moisture sensitivity of acyl chlorides, all sample preparation should be conducted in a glove box or under a dry nitrogen or argon atmosphere.

-

Use a brand new or oven-dried NMR tube.

-

Weigh approximately 10-20 mg of this compound directly into the NMR tube.

-

Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) from a sealed ampule or a freshly dried solvent stock.

-

Cap the NMR tube securely with a tight-fitting cap and seal with parafilm for extra precaution.

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the acyl chloride carbonyl stretch.

Methodology:

-

Sample Preparation (in a fume hood):

-

Place a clean, dry salt plate (NaCl or KBr) onto the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean salt plate.

-

In a fume hood, carefully place a small drop of neat this compound onto the salt plate.

-

Place a second salt plate on top to create a thin liquid film.

-

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Methodology:

-

Sample Introduction:

-

Use a direct insertion probe for solid/liquid samples or a gas chromatograph (GC) for volatile samples. Given the reactivity, direct insertion is often preferred to avoid decomposition on a GC column.

-

Dissolve a small amount of the sample in a volatile, dry solvent (e.g., dichloromethane) if necessary.

-

-

Instrument Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization energy: 70 eV.

-

Mass range: 50-300 m/z.

-

Source temperature: Keep as low as possible to minimize thermal decomposition, typically 150-200 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak cluster, noting the isotopic pattern characteristic of two chlorine atoms.

-

Identify and propose structures for the major fragment ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

5-Chloropicolinoyl Chloride: A Versatile Scaffold for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Chloropicolinoyl chloride, a halogenated pyridine derivative, has emerged as a critical building block in modern synthetic chemistry. Its unique electronic properties and reactive acyl chloride functionality make it a valuable precursor for the development of novel compounds with significant potential in medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other biologically active molecules. The guide includes detailed experimental protocols, quantitative data on the activity of derived compounds, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

This compound is a key intermediate in the synthesis of a variety of small molecules targeting protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. The picolinoyl chloride moiety readily reacts with amines to form stable amide bonds, providing a robust method for incorporating the 5-chloropyridine scaffold into larger, more complex molecules.

One of the most notable applications of a related picolinoyl chloride is in the synthesis of Apilimod, a potent and selective inhibitor of phosphoinositide 5-kinase (PIKfyve).[1] While the detailed synthesis of Apilimod is proprietary, the general synthetic strategy highlights the importance of chloro-substituted picolinoyl chlorides in accessing this class of kinase inhibitors.

Targeting the PI3K/Akt/mTOR Signaling Pathway

Many kinase inhibitors derived from chloro-substituted pyridines target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a kinase inhibitor.

Synthesis of Biologically Active Picolinamide Derivatives

The reaction of this compound with various primary and secondary amines is a cornerstone of its application. This straightforward amide bond formation allows for the generation of diverse libraries of picolinamide derivatives, which can be screened for a wide range of biological activities.

General Experimental Workflow for Picolinamide Synthesis

The synthesis of picolinamide derivatives from this compound typically follows a standardized workflow, which can be adapted based on the specific amine substrate and desired scale of the reaction.

Figure 2: General experimental workflow for the synthesis of picolinamide derivatives.

Quantitative Data: Biological Activity of Picolinamide Derivatives

The following table summarizes the in vitro biological activity of a series of N-methyl-picolinamide-4-thiol derivatives, synthesized from a related 4-chloropicolinoyl chloride, against the HepG2 human liver cancer cell line.[2] This data demonstrates the potential for discovering potent anticancer agents through modification of the picolinamide scaffold.

| Compound | R Group | IC50 (µM) against HepG2 Cells |

| 6a | -phenyl | 16.54 |

| 6b | -phenyl-p-OCH3 | 23.91 |

| 6f | -phenyl-o-Cl | 61.55 |

| 6h | -phenyl-2,4-Di-Cl | 10.55 |

| 6i | -phenyl-2,6-Di-F | 23.25 |

| 6j | -phenyl-2,3,4,5-Tetra-F | 54.24 |

| 6k | -phenyl-m-CF3 | 17.04 |

| 6l | -phenyl-p-CF3 | 10.96 |

| 6m | -phenyl-o-CF3 | 65.38 |

| 6n | -phenyl-m-NO2 | 19.12 |

| 6o | -phenyl-p-NO2 | 33.67 |

| 6p | -CHCl2 | 2.23 |

| 6u | -propionyl | >100 |

| 6v | -butyryl | >100 |

| 6w | -pivaloyl | >100 |

| Sorafenib | (positive control) | 16.30 |

Detailed Experimental Protocols

General Procedure for the Synthesis of N-substituted-5-chloropicolinamides:

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 equivalent)

-

Triethylamine (1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-chloropicolinamide.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Agrochemical Research

Beyond pharmaceuticals, this compound and its derivatives are valuable in the development of novel agrochemicals. The picolinic acid scaffold is present in several commercial herbicides. The introduction of a chlorine atom at the 5-position can significantly influence the biological activity and selectivity of these compounds. Research in this area focuses on the synthesis of new picolinate and picolinamide derivatives and their evaluation as herbicides, fungicides, and insecticides. The synthetic methodologies employed are similar to those used in medicinal chemistry, highlighting the versatility of this chemical intermediate.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of a wide range of biologically active molecules. Its utility in the construction of kinase inhibitors for pharmaceutical applications and its potential in the development of novel agrochemicals underscore its importance in modern chemical research. The straightforward and robust protocols for its reaction with amines, coupled with the significant biological activities of the resulting picolinamide derivatives, ensure that this compound will continue to be a key building block for innovation in both drug discovery and crop protection. Researchers and scientists are encouraged to explore the diverse synthetic possibilities offered by this powerful intermediate to drive the development of next-generation therapeutics and agricultural solutions.

References

5-Chloropicolinoyl Chloride: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropicolinoyl chloride is a valuable and reactive chemical intermediate that serves as a crucial building block in a wide array of organic syntheses. Its unique structural features, comprising a pyridine ring substituted with a chlorine atom and a reactive acyl chloride group, make it an important precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. The presence of the chlorine atom and the nitrogen in the pyridine ring offers opportunities for further functionalization, allowing for the creation of diverse molecular scaffolds.[1][2]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 128073-03-0 | [3][4] |

| Molecular Formula | C6H3Cl2NO | [3][4] |

| Molecular Weight | 176.00 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [4] |

| Storage Temperature | 2-8°C | [4] |

Safety Precautions: this compound is a reactive compound and should be handled with appropriate safety measures in a well-ventilated fume hood. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.[4]

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of 5-chloropicolinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis from 5-Chloropicolinic Acid

Materials:

-

5-Chloropicolinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloropicolinic acid (1 equivalent) in anhydrous toluene.

-

Slowly add an excess of thionyl chloride (2-3 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitoring by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly in the next step or purified by distillation or recrystallization.

A patent describes a similar procedure where 5-chloro-2-thiophenecarboxylic acid is treated with thionyl chloride in an inert solvent to yield the corresponding acyl chloride with high purity.[5]

Reactivity and Key Synthetic Applications

The high reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles. This makes it an excellent acylating agent for a variety of substrates, most notably amines, to form stable amide bonds.[6][7][8][9]

Acylation of Amines

The reaction of this compound with primary or secondary amines is a fundamental transformation that leads to the formation of N-substituted 5-chloropicolinamides. These amides are common structural motifs in many biologically active compounds. The reaction typically proceeds rapidly at or below room temperature and often requires a base to neutralize the hydrochloric acid byproduct.[10][11]

Experimental Protocol: General Procedure for N-Acylation of an Amine

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve this compound (1.0-1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-16 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Acylation Reactions

The following table summarizes representative yields for the acylation of various amines with acyl chlorides, based on analogous reactions found in the literature.[12][13]

| Amine Substrate | Acylating Agent | Product | Typical Yield (%) |

| Aniline | Acetyl Chloride | N-Phenylacetamide | 85-95 |

| 4-Chloroaniline | Benzoyl Chloride | N-(4-Chlorophenyl)benzamide | 80-90 |

| Methyl 5-amino-3-methylpicolinate | Isobutyryl Chloride | Methyl 5-(isobutyramido)-3-methylpicolinate | >90 |

Applications in Drug Discovery and Agrochemical Development

Chlorine-containing heterocyclic compounds are of significant interest in medicinal chemistry and agrochemical research due to their unique physicochemical properties that can enhance biological activity.[1] The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

While specific blockbuster drugs or widely used pesticides directly synthesized from this compound are not prominently featured in the reviewed literature, its structural motif is present in many biologically active molecules. Acyl chlorides, in general, are fundamental reagents for creating amide bonds, which are prevalent in a vast number of pharmaceuticals.[2] For instance, the related 5-chlorovaleryl chloride is a key intermediate in the synthesis of the anti-thrombotic drug cilostazol and the herbicide pyraclonil.[14] This highlights the importance of chloro-substituted acyl chlorides as building blocks in the development of new chemical entities with potential therapeutic or agricultural applications.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its straightforward preparation and high reactivity make it an invaluable tool for the construction of complex molecules, particularly through the formation of robust amide linkages. Its utility is especially pronounced in the fields of medicinal chemistry and agrochemical science, where the introduction of the 5-chloropyridine moiety can lead to compounds with enhanced biological properties. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this important chemical intermediate in their synthetic endeavors.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 128073-03-0|this compound|BLD Pharm [bldpharm.com]

- 4. aobchem.com [aobchem.com]

- 5. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 5-Chloropicolinoyl Chloride Derivatives and Analogues for Drug Discovery Professionals

Introduction

5-Chloropicolinoyl chloride is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of a diverse range of molecular structures with potential therapeutic applications. The presence of the chlorine atom and the reactive acyl chloride group allows for the facile introduction of this scaffold into various molecules, influencing their physicochemical properties and biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives and analogues of this compound, aimed at researchers, scientists, and drug development professionals. While direct derivatization of this compound is a key synthetic strategy, this guide also encompasses data from closely related analogues to provide a broader understanding of the chemical space.

Core Chemical Structure

The foundational structure is this compound, a pyridine ring substituted with a chlorine atom at the 5-position and an acyl chloride at the 2-position.

Molecular Formula: C₆H₃Cl₂NO CAS Number: 128073-03-0

Synthesis of Derivatives and Analogues

The primary route for derivatizing this compound is through the formation of amides via reaction with primary or secondary amines. This nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction, is a robust and widely used method in medicinal chemistry.

General Experimental Protocol: Amide Synthesis from this compound

This protocol outlines a general procedure for the synthesis of N-substituted 5-chloropicolinamides.

Materials:

-

This compound

-

Desired primary or secondary amine (1.0 equivalent)

-

Triethylamine (TEA) or other suitable base (1.1-1.5 equivalents)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the amine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-chloropicolinamide.

Diagram of the General Synthetic Workflow:

Caption: General workflow for the synthesis of 5-chloropicolinamide derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

While specific data for a broad range of this compound derivatives is not extensively available in the public domain, analysis of structurally related compounds, such as other chlorinated picolinamides and quinoline derivatives, provides valuable insights into potential therapeutic applications and SAR.

Anticancer Activity

Analogues of this compound have shown promise as anticancer agents. For instance, derivatives of quinoline-5-sulfonamides, which share a chlorinated heterocyclic core, have been evaluated for their antiproliferative activity against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Acetylene Derivatives of 8-Hydroxyquinoline-5-sulfonamide [1]

| Compound ID | R | C-32 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | A549 (IC₅₀, µM) | HFF-1 (IC₅₀, µM) |

| 3a | -H | 15.3 ± 1.1 | 18.1 ± 1.5 | 21.7 ± 1.9 | >100 |

| 3b | -CH₃ | 12.8 ± 0.9 | 15.2 ± 1.2 | 18.9 ± 1.6 | >100 |

| 3c | -CH₂C≡CH | 9.7 ± 0.7 | 11.3 ± 0.9 | 13.5 ± 1.1 | >100 |

| Cisplatin | - | 5.2 ± 0.4 | 6.8 ± 0.5 | 8.1 ± 0.6 | - |

| Doxorubicin | - | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 | - |

Data is for analogous quinoline-5-sulfonamide derivatives and not direct derivatives of this compound.[1]

The data suggests that the presence of an acetylene moiety can enhance anticancer activity.[1] Specifically, compound 3c , with a propargyl group, demonstrated the highest potency among the tested analogues against human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines, while showing low cytotoxicity to normal human dermal fibroblasts (HFF-1).[1]

Potential Signaling Pathway Involvement in Cancer:

Based on the activity of analogous compounds, derivatives of this compound could potentially exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, some quinoline derivatives have been shown to activate the p53 tumor suppressor pathway.

Caption: Postulated p53-mediated apoptotic pathway for anticancer analogues.

Antimicrobial Activity

Chlorinated heterocyclic compounds have a long history as antimicrobial agents. Analogues of this compound have been investigated for their activity against various bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Acetylene Derivatives of 8-Hydroxyquinoline-5-sulfonamide [1]

| Compound ID | S. aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | MRSA (MIC, µg/mL) | VRE (MIC, µg/mL) |

| 3a | 31.25 | 62.5 | 62.5 | 125 |

| 3b | 15.63 | 31.25 | 31.25 | 62.5 |

| 3c | 7.81 | 15.63 | 15.63 | 31.25 |

| Oxacillin | 0.5 | - | >256 | - |

| Ciprofloxacin | 0.25 | 1 | 2 | 2 |

Data is for analogous quinoline-5-sulfonamide derivatives and not direct derivatives of this compound.[1]

Similar to the anticancer activity, compound 3c displayed the most potent antibacterial activity among the synthesized analogues, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compounds

-

Bacterial strains (e.g., S. aureus, E. faecalis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the MIC Determination Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. While comprehensive SAR data for a wide range of its direct derivatives is limited in publicly accessible literature, the study of analogous chlorinated heterocyclic compounds provides a strong rationale for its use in drug discovery programs. The synthetic accessibility of N-substituted 5-chloropicolinamides, coupled with the potential for these compounds to exhibit anticancer and antimicrobial activities, makes this a promising scaffold for further investigation. Future work should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols: The Role of Picolinoyl Chlorides in the Synthesis of Novel Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid and its derivatives are a cornerstone in the development of synthetic auxin herbicides, a class of compounds that has been pivotal in selective broadleaf weed control for decades. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.[1] The continuous need for new herbicidal solutions with improved efficacy, broader weed spectrums, and better crop safety profiles drives the exploration of novel picolinic acid-based molecules.

A key reactive intermediate in the synthesis of many picolinamide and picolinate ester herbicides is the corresponding picolinoyl chloride. While the specific starting material "5-chloropicolinoyl chloride" is not explicitly detailed in the synthesis of the most recent novel compounds, the generation of a picolinoyl chloride from a picolinic acid is a fundamental step in many synthetic routes. This document provides an overview of the application of picolinoyl chlorides in the synthesis of novel herbicides, with a focus on recent advancements in 6-substituted picolinic acid derivatives. Detailed protocols and quantitative data are provided to aid researchers in this field.

General Synthetic Protocol: Picolinoyl Chloride Formation and Amide Synthesis

The conversion of a picolinic acid to a picolinoyl chloride is a common strategy to activate the carboxylic acid for subsequent reactions, such as the formation of amides or esters. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. The resulting acyl chloride is a highly reactive intermediate that is often used in situ.

Protocol 1: General Preparation of a Picolinamide from a Picolinic Acid

This protocol describes a general method for the synthesis of a picolinamide from a picolinic acid, proceeding through an in situ generated picolinoyl chloride.

Materials:

-

Substituted Picolinic Acid (e.g., 5-chloropicolinic acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or other suitable aprotic solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Primary or secondary amine

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Formation of the Picolinoyl Chloride (in situ):

-

Suspend the substituted picolinic acid (1 equivalent) in anhydrous toluene.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension.

-

Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude picolinoyl chloride, which can be used directly in the next step.

-

-

Amide Formation:

-

Dissolve the crude picolinoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the picolinoyl chloride solution to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired picolinamide.

-

Synthesis of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Herbicides

Recent research has focused on the modification of the picolinic acid scaffold to develop new herbicides with enhanced activity. One promising area is the synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. These compounds have shown potent herbicidal activity, often exceeding that of commercial standards.[2][3] The synthesis of these molecules is a multi-step process that starts from commercially available materials.

Protocol 2: Synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids [4]

This protocol outlines the synthesis of a novel class of picolinic acid herbicides, starting from picloram.

Step 1: Synthesis of Intermediate II (4-amino-3,5-dichloro-6-hydrazinylpicolinic acid)

-

Picloram (Intermediate I) is reacted with hydrazine hydrate in a nucleophilic substitution reaction to replace the chlorine atom at the 6-position.[4]

Step 2: Synthesis of Intermediate III (1-aryl-3-substituted-1,3-propanedione)

-

This intermediate is obtained via a Claisen condensation reaction between an appropriate ethyl acetate derivative (e.g., ethyl acetate, ethyl trifluoroacetate) and a substituted methyl ketone.[4]

Step 3: Synthesis of Intermediate IV (4-amino-3,5-dichloro-6-(3-aryl-5-substituted-1H-pyrazol-1-yl)picolinonitrile)

-

Intermediate II and Intermediate III undergo a Knorr cyclization reaction to form the pyrazole ring attached to the picolinic acid backbone.[4]

Step 4: Synthesis of Target Compound V (4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid)

-

The final step involves the hydrolysis of the nitrile group of Intermediate IV to a carboxylic acid to yield the target herbicide.

Caption: Synthetic workflow for novel 6-(5-aryl-pyrazolyl)-2-picolinic acid herbicides.

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of novel compounds is a critical parameter for their development. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a herbicide in inhibiting plant growth. The following tables summarize the IC₅₀ values for a series of novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives against Arabidopsis thaliana root growth.[3]

Table 1: IC₅₀ Values of Novel Picolinic Acid Derivatives against A. thaliana [3]

| Compound ID | R¹ | R² | IC₅₀ (µM) |

| V-1 | CH₃ | 4-CH₃ | 0.082 |

| V-2 | CH₃ | 4-F | 0.015 |

| V-3 | CH₃ | 4-Cl | 0.018 |

| V-4 | CH₃ | 4-Br | 0.021 |

| V-5 | CF₃ | 4-H | 0.035 |

| V-6 | CF₃ | 4-F | 0.027 |

| V-7 | CF₃ | 4-Cl | 0.010 |

| V-8 | CF₃ | 4-Br | 0.012 |

| Picloram | - | - | 0.62 |

| Halauxifen-methyl | - | - | 0.51 |

Table 2: Post-emergence Herbicidal Activity of Compound V-8 [3]

| Weed Species | Application Rate (g ha⁻¹) | Injury (%) |

| Abutilon theophrasti | 300 | 100 |

| Amaranthus retroflexus | 300 | 100 |

| Chenopodium album | 300 | 100 |

| Setaria viridis | 300 | 20 |

| Picloram (A. theophrasti) | 300 | 85 |

Mechanism of Action: Synthetic Auxin Pathway

Novel picolinic acid herbicides, like the 6-substituted derivatives described, act as synthetic auxins. Their primary mode of action involves binding to the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor releases Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes. The uncontrolled expression of these genes results in epinastic growth, disruption of normal plant development, and ultimately, plant death.[1][5] Molecular docking studies have shown that these novel compounds can have a stronger binding affinity to the AFB5 receptor than commercial herbicides like clopyralid.[5]

Caption: Mechanism of action of synthetic auxin herbicides via the AFB5 receptor pathway.

Conclusion

The development of novel herbicides based on the picolinic acid scaffold continues to be a promising avenue for addressing the challenges of weed management in agriculture. The use of reactive intermediates like picolinoyl chlorides is a key strategy in the synthesis of these complex molecules. The 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives represent a significant advancement, demonstrating superior herbicidal activity compared to existing commercial products. Understanding the synthetic pathways, quantitative efficacy, and mechanism of action of these novel compounds is crucial for the design and development of the next generation of herbicides. The protocols and data presented here provide a valuable resource for researchers working in this dynamic field.

References

- 1. prepchem.com [prepchem.com]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Chloropicolinoyl Chloride as a Key Intermediate in the Synthesis of Novel Insecticidal Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction